Isopropyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Isopropyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class This compound is characterized by its complex structure, which includes a benzoyloxy group, a bromine atom, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative, followed by esterification and benzoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Isopropyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Isopropyl 5-(benzoyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate: Contains a chlorine atom instead of bromine, which may result in different chemical properties.
Isopropyl 5-(benzoyloxy)-6-bromo-2-ethyl-1-benzofuran-3-carboxylate: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
Isopropyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the bromine atom and the specific arrangement of functional groups
Properties
Molecular Formula |
C20H17BrO5 |
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Molecular Weight |
417.2 g/mol |
IUPAC Name |
propan-2-yl 5-benzoyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H17BrO5/c1-11(2)24-20(23)18-12(3)25-16-10-15(21)17(9-14(16)18)26-19(22)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
SLORCQIPTHMWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CC=C3)C(=O)OC(C)C |
Origin of Product |
United States |
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